molecular formula C8H7ClN2 B12098685 6-Chloro-3-methyl-1H-indazole

6-Chloro-3-methyl-1H-indazole

Cat. No.: B12098685
M. Wt: 166.61 g/mol
InChI Key: SKHRXDQNSOYCCY-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a chlorine atom at the 6th position and a methyl group at the 3rd position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are employed to ensure high yield and purity. Catalysts and automated systems may be used to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: 6-Chloro-3-methyl-1H-indazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its derivatives have shown promising activity against various biological targets, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The chlorine and methyl groups can influence the binding affinity and selectivity of the compound, affecting its biological activity. Detailed studies on its interaction with specific targets are essential to understand its therapeutic potential.

Comparison with Similar Compounds

    6-Chloro-1H-indazole: Lacks the methyl group at the 3rd position, which may affect its reactivity and biological activity.

    3-Methyl-1H-indazole: Lacks the chlorine atom at the 6th position, leading to different chemical properties and applications.

    1H-indazole: The parent compound without any substitutions, used as a reference for comparing the effects of different substituents.

Uniqueness: 6-Chloro-3-methyl-1H-indazole’s unique combination of chlorine and methyl groups provides distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

6-chloro-3-methyl-2H-indazole

InChI

InChI=1S/C8H7ClN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)

InChI Key

SKHRXDQNSOYCCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)Cl

Origin of Product

United States

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